N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide
Description
N-(4-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 2,5-dichlorophenyl sulfonyl group attached to an acetamide-substituted phenyl ring. Its molecular formula is C₁₈H₂₂N₄O₄S (molecular weight: 390.46 g/mol), with elemental composition confirmed as C: 55.62%, H: 5.33%, N: 14.16% via combustion analysis . The compound exhibits distinct spectral properties, including 13C-NMR signals at δ 171.2 ppm (C=O) and aromatic carbons in the range of δ 115.0–143.3 ppm, consistent with its dichlorophenyl and acetamide moieties .
Properties
CAS No. |
349401-79-2 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3S |
Molecular Weight |
359.22 |
IUPAC Name |
N-[4-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-8-10(15)2-7-13(14)16/h2-8,18H,1H3,(H,17,19) |
InChI Key |
TZZKKRQIXXEDFP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs vary primarily in substituents on the aromatic ring and sulfonamide/acetamide groups. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Crystallographic and Spectroscopic Differences
- Intermolecular Interactions : The target compound’s dichlorophenyl group likely induces stronger van der Waals interactions than nitro or trifluoromethyl groups, affecting crystallinity. For example, nitro-substituted analogs exhibit centrosymmetric head-to-tail packing via C–H⋯O bonds .
- 13C-NMR Shifts: The acetamide carbonyl signal (δ ~171 ppm) is consistent across analogs, but aromatic carbons differ: Dichlorophenyl: δ 138.8–143.3 ppm (deshielded due to Cl) . Nitrophenyl: δ 120–140 ppm (additional deshielding from NO₂) .
Biological Activity
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- IUPAC Name : N-[4-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide
- Molecular Formula : C14H12Cl2N2O3S
- Molecular Weight : 359.22 g/mol
- CAS Number : 349401-79-2
- SMILES Notation : CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This mechanism may lead to various biological effects depending on the target enzyme or pathway involved.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anti-inflammatory Effects : Studies indicate that this compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Analgesic Effects : The compound has also been investigated for its analgesic potential, suggesting it may help alleviate pain through inhibition of pain pathways.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, particularly against specific cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects in vitro against various cancer cell lines .
Anticancer Activity
A study evaluated the cytotoxic effects of various sulfonamide derivatives on colon carcinoma cell lines. The results indicated that compounds similar to this compound had IC50 values indicating potent activity against cancer cells. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | HT29 | 1.98 ± 1.22 |
These findings suggest that modifications in the structure can significantly influence the anticancer activity of sulfonamide derivatives .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it was shown to inhibit carbonic anhydrase and other relevant enzymes through competitive inhibition mechanisms. This interaction could pave the way for developing new therapeutic agents targeting these enzymes.
Q & A
Q. What are the established synthetic routes for N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, and what are the critical reaction conditions?
The synthesis typically involves a multi-step process:
- Step 1 : Sulfonation of 2,5-dichloroaniline to form the sulfonyl chloride intermediate.
- Step 2 : Reaction with 4-aminophenylacetamide to introduce the sulfonamide group.
- Step 3 : Final acetylation or functional group modifications. Critical conditions include using anhydrous solvents (e.g., dichloromethane), controlled temperatures (reflux at 80–100°C), and catalysts like triethylamine for amide bond formation .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 384.8 for C₁₆H₁₇ClN₂O₅S) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) using C18 columns and methanol/water gradients .
Q. What in vitro models are appropriate for initial anticancer activity screening of this compound?
Use cancer cell lines (e.g., MCF-7, HeLa, A549) with assays such as:
- MTT assay to measure IC₅₀ values.
- Flow cytometry to detect G2/M cell cycle arrest via tubulin polymerization inhibition .
- Western blotting to validate downstream targets (e.g., cyclin B1 expression) .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Storage : Protect from light at 2–8°C in airtight containers (stable for >12 months under these conditions).
- Handling : Use PPE (gloves, goggles) due to irritancy risks; avoid inhalation or direct contact with skin/mucous membranes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
- Standardize assays : Use identical cell lines, passage numbers, and culture conditions.
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., paclitaxel for tubulin inhibition).
- Meta-analysis : Compare structural analogs (e.g., substituent effects on potency) .
Q. What strategies are effective in improving the aqueous solubility of this compound without compromising bioactivity?
- Structural modifications : Introduce hydrophilic groups (e.g., PEGylation at the acetamide moiety) .
- Prodrug design : Convert sulfonamide to a phosphate ester for enhanced solubility, which is cleaved in vivo .
- Nanoformulation : Use liposomes or polymeric nanoparticles to encapsulate the compound .
Q. How does the compound’s sulfonamide moiety influence its molecular interactions with biological targets like tubulin?
- Molecular docking : The sulfonamide group forms hydrogen bonds with β-tubulin’s Asp226 and Lys254 residues, disrupting microtubule dynamics.
- Mutagenesis studies : Confirm binding by comparing activity in tubulin mutants lacking these residues .
Q. What computational approaches can predict the binding affinity of this compound with potential enzymatic targets?
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Calculate binding free energies for sulfonamide derivatives.
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on inhibitory potency .
Q. What are the design considerations for developing structurally related analogs with enhanced target specificity?
- Structure-Activity Relationship (SAR) : Prioritize modifications at the 2,5-dichlorophenyl ring for tubulin selectivity .
- Bioisosteric replacement : Substitute sulfonamide with sulfonic acid to reduce off-target effects.
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for activity .
Q. How can researchers validate the compound’s mechanism of action in vivo?
- Xenograft models : Administer the compound (e.g., 10–50 mg/kg, IP) to tumor-bearing mice and monitor regression via bioluminescence.
- Immunohistochemistry : Assess microtubule disruption in tumor sections using β-tubulin antibodies.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
